molecular formula C18H19N5O4S2 B2909224 4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477215-28-4

4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2909224
CAS No.: 477215-28-4
M. Wt: 433.5
InChI Key: DUVNBGFQOKVXAF-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex heterocyclic compound featuring a benzamide core substituted with an isopropoxy group, a 1,3,4-thiadiazole ring, and a 5-methylisoxazole moiety linked via a thioether bridge. This compound’s design integrates multiple pharmacophores, including the thiadiazole ring (known for antimicrobial and enzyme inhibitory properties) and the isoxazole group (associated with anti-inflammatory and kinase inhibition activities).

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-10(2)26-13-6-4-12(5-7-13)16(25)20-17-21-22-18(29-17)28-9-15(24)19-14-8-11(3)27-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVNBGFQOKVXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a complex structure with potential biological activities stemming from its unique molecular components. This compound integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Composition

The compound can be broken down into several key structural components:

  • Isopropoxy Group : Contributes to lipophilicity, enhancing membrane permeability.
  • Thiadiazole Moiety : Known for various pharmacological activities, including anticancer and antimicrobial effects.
  • Methylisoxazole : Associated with neuroprotective and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. A study demonstrated that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been extensively studied for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is believed to be crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

Inflammation-related diseases have been targeted by compounds featuring the thiadiazole structure. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activities : A derivative similar to the target compound was evaluated for its antitumor effects in vitro and in vivo. Results indicated significant inhibition of tumor growth in mouse models, correlating with the structural presence of the thiadiazole unit .
  • Molecular Docking Studies : Docking simulations have shown that these compounds can effectively bind to active sites of target proteins involved in cancer progression and inflammation, providing insights into their mechanism of action .
  • Structure-Activity Relationship (SAR) : Modifications on the thiadiazole ring significantly affect biological activity. For example, substituting different groups on the thiadiazole nitrogen has been linked to enhanced potency against specific cancer cell lines .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
AnticancerThiadiazole Derivative10
AntimicrobialThiadiazole Derivative5
Anti-inflammatoryThiadiazole Derivative15

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • N-cyclopentyl-2-nitroaniline serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
  • Medicinal Chemistry
    • The compound is being explored for its potential pharmacological properties, including antimicrobial and anticancer activities. It may act as a precursor for drug development, particularly in targeting specific biological pathways.
  • Material Science
    • Its unique structure allows for the development of novel materials with tailored properties, which can be utilized in various industrial applications.
  • Chemical Sensors
    • The reactivity of N-cyclopentyl-2-nitroaniline makes it suitable for use in chemical sensors and detection systems, enhancing the sensitivity and specificity of these devices.

Antimicrobial Properties

Research indicates that N-cyclopentyl-2-nitroaniline exhibits antimicrobial activity against various pathogens. Its effectiveness is comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Activity

Preliminary studies have shown promising results regarding its ability to inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects on cancer cell lines, indicating that N-cyclopentyl-2-nitroaniline may possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-cyclopentyl-2-nitroaniline and its analogs:

  • Antifungal Activity : Related nitroanilines have shown potent antifungal activity against Candida albicans and Cryptococcus neoformans, with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents.
Compound NameBiological ActivityMIC (µg/ml)Notes
N-cyclopentyl-2-nitroanilineAntimicrobialTBDPotential for enzyme inhibition
5-Bromo-N-cyclopentyl-2-nitroanilineAnticancer≤0.09 (C. albicans)Strong cytotoxicity against cancer cell lines
N-Cyclopentyl-5-fluoro-2-nitroanilineEnzyme interactionsTBDUsed in biochemical assays
  • Structure-Activity Relationship Analysis : Modifications in chemical structure significantly affect biological activity. For example, introducing various substituents can enhance or diminish efficacy against specific targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives reported in the literature:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Synthesis Yield Melting Point Key Functional Groups
Target Compound C22H22N6O4S2 522.57 Isopropoxy, 5-methylisoxazole Not Reported Not Reported Benzamide, thiadiazole, thioether
Compound 6 C18H12N4O2S 348.39 Phenyl, isoxazol-5-yl 70% 160°C Benzamide, thiadiazole, imine
Compound 8a C23H18N4O2S 414.49 Acetyl, pyridinyl 80% 290°C Benzamide, thiadiazole, acetyl
Compound C10H5ClF2N2OS 274.68 2,4-Difluorobenzoyl, chloro High (Method) Not Reported Benzamide, thiazole, halogen
Compound C20H15N5O6S2 485.5 Furan, benzo[d][1,3]dioxole Not Reported N/A Benzamide, thiadiazole, dioxole

Key Observations :

Thiadiazole vs. Thiazole : The target compound’s 1,3,4-thiadiazole ring (as in Compounds 6 and 8a ) contrasts with the 1,3-thiazole in ’s compound. Thiadiazoles generally exhibit stronger electron-withdrawing effects, influencing reactivity and binding interactions .

Substituent Effects: The isopropoxy group in the target compound enhances steric bulk and lipophilicity compared to phenyl (Compound 6) or halogenated () substituents. This may improve metabolic stability but reduce solubility .

Thioether Linkage : The thioether bridge in the target compound (shared with ’s derivative) contributes to conformational flexibility and sulfur-mediated interactions, contrasting with the rigid imine bond in Compound 6 .

Bioactivity and Structure-Activity Relationships (SAR)
  • Antimicrobial Activity : Thiadiazole derivatives (e.g., Compound 6) show broad-spectrum antimicrobial activity, with the thioether linkage enhancing membrane penetration . The target compound’s isopropoxy group may further optimize pharmacokinetics.
  • Anti-inflammatory Potential: Isoxazole-containing compounds (e.g., ) are linked to cyclooxygenase (COX) inhibition. The 5-methyl substitution in the target compound could fine-tune COX-2 selectivity .
Physicochemical Properties
  • Lipophilicity : The isopropoxy group increases logP compared to halogenated () or polar (Compound 8a) derivatives, suggesting better blood-brain barrier penetration.
  • Thermal Stability : High melting points (e.g., 290°C for Compound 8a ) correlate with rigid aromatic systems, whereas the target compound’s flexibility may lower its melting point.

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